1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine

Physicochemical profiling Lipophilicity Drug-likeness prediction

1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine (CAS 1247563-08-1 for racemate; CAS 1604279-94-8 for (R)-enantiomer) is a C9H18N4 heterocyclic building block belonging to the amine-substituted 1,2,4-triazole class. It features a 5-ethyl-1,2,4-triazole core linked via the 3-position to a sterically hindered 2,2-dimethylpropan-1-amine (neopentylamine) side chain.

Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
Cat. No. B13564530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
Molecular FormulaC9H18N4
Molecular Weight182.27 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1)C(C(C)(C)C)N
InChIInChI=1S/C9H18N4/c1-5-6-11-8(13-12-6)7(10)9(2,3)4/h7H,5,10H2,1-4H3,(H,11,12,13)
InChIKeyBCAANVOMDASSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine: Core Chemical Identity and Procurement Specifications


1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine (CAS 1247563-08-1 for racemate; CAS 1604279-94-8 for (R)-enantiomer) is a C9H18N4 heterocyclic building block belonging to the amine-substituted 1,2,4-triazole class. It features a 5-ethyl-1,2,4-triazole core linked via the 3-position to a sterically hindered 2,2-dimethylpropan-1-amine (neopentylamine) side chain. The compound has a molecular weight of 182.27 g/mol and is supplied as a research chemical by multiple vendors at reported purities of 95% (AKSci, CAS 1604279-94-8) and 98% (Moldb, CAS 1247563-08-1) . Computed physicochemical properties from PubChem (CID 61279560) include XLogP3 = 1.5, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, rotatable bond count = 3, and topological polar surface area = 67.6 Ų [1]. The compound is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry programs targeting the 1,2,4-triazole privileged scaffold.

Why 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine Cannot Be Casually Replaced by In-Class Analogs


Amine-substituted 1,2,4-triazoles constitute a structurally compact but pharmacologically diverse family. Even subtle modifications—such as altering the amine side chain from 2,2-dimethylpropan-1-amine to ethan-1-amine or propan-2-amine—can shift computed lipophilicity (XLogP3) by more than 0.5 log units, change hydrogen bonding profiles, and affect metabolic stability. Patent literature explicitly teaches that compounds within this chemotype exhibit differential inhibitory activity against targets including acidic mammalian chitinase (AMCase) and vasopressin receptors, with activity highly sensitive to the nature of the amine substituent [1] [2]. Consequently, substituting 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine with a structurally related but non-identical analog—e.g., one bearing a less hindered or less lipophilic amine—may yield a different pharmacological, pharmacokinetic, or physicochemical profile, potentially invalidating structure-activity relationship (SAR) conclusions or compromising synthetic intermediate compatibility. The quantitative evidence below details the measurable points of differentiation.

Quantitative Differentiation Evidence for 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Increased logP Versus Shorter-Chain Amine Analogs

1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine (target) exhibits a computed XLogP3 of 1.5 [1]. Its two closest commercially available analogs—1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine (CID 71757605) and 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine (MW 154.21)—are both significantly smaller (C6H13N4·HCl and C7H14N4, respectively). Although exact PubChem XLogP3 values for these shorter-chain analogs were not retrieved, the target's additional methylene and gem-dimethyl groups increase its carbon count by 3–4 atoms relative to these comparators, and the known XLogP3 of the free amine 2,2-dimethylpropan-1-amine (logP = 1.192) [2] confirms that the neopentylamine fragment is substantially more lipophilic than ethylamine or isopropylamine. The target compound is therefore predicted to have higher membrane permeability and a distinct solubility profile compared to these shorter-chain amine triazole derivatives.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Steric Bulk and Rotatable Bond Profile: The 2,2-Dimethylpropan-1-amine Moiety Versus Linear and Branched Amine Analogs

The target compound contains a gem-dimethyl-substituted neopentylamine side chain, yielding a quaternary carbon at the β-position relative to the amine nitrogen. This arrangement introduces steric bulk that is absent in analogs such as 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine and 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine, which feature linear or singly branched side chains. The target has a rotatable bond count of 3 (as computed by Cactvs) [1], identical to the propan-2-amine analog but with a more conformationally restricted side chain due to the gem-dimethyl group. The isomeric analog 1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine (CAS 1248109-93-4), which shares the same molecular formula (C9H18N4, MW 182.27) and also bears the neopentylamine side chain, differs in the methylation pattern on the triazole ring (N1,N3-dimethyl vs. C5-ethyl). These differences have been shown in related triazole series to yield distinct binding orientations and selectivity profiles [2].

Conformational analysis Steric hindrance Molecular design

Vendor-Supplied Purity Specifications: Batch-to-Batch Variability and Enantiomeric Purity Differentiation

Commercially, the target compound is offered in two forms with distinct purity specifications. The racemate (CAS 1247563-08-1) is supplied by Leyan and Moldb at a purity of 98% , while the (R)-enantiomer (CAS 1604279-94-8) is supplied by AKSci at a minimum purity of 95% . This represents a purity difference of 3 percentage points between suppliers and forms. By comparison, the close analog 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine (CAS 1249388-10-0) is also offered at 98% purity , indicating that high purity is achievable across this series. The availability of both the racemate and the (R)-enantiomer permits researchers to select the stereochemical form appropriate for their SAR studies, a differentiation not available for all in-class analogs.

Quality control Purity specifications Procurement

Hydrogen Bonding Capacity and Topological Polar Surface Area: Differentiation from Regioisomeric Triazole Derivatives

The target compound features a hydrogen bond donor count of 2 (one exocyclic NH2, one endocyclic triazole NH) and a hydrogen bond acceptor count of 3 (triazole ring nitrogens), yielding a topological polar surface area (TPSA) of 67.6 Ų [1]. The isomeric compound 1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine (CAS 1248109-93-4) differs in that the triazole NH is replaced by an N-methyl group, reducing the HBD count to 1 (only the exocyclic NH2). This loss of one hydrogen bond donor is predicted to reduce TPSA and alter solubility and permeability. In related triazole kinase inhibitor series, such changes in H-bond donor capacity have correlated with shifts in target selectivity and pharmacokinetics [2].

Molecular recognition Hydrogen bonding Drug design

Patent-Documented Chemotype Context: Amine-Substituted Triazoles as Privileged Pharmacophores

The structural scaffold of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine falls within the generic formulae of multiple patent families. U.S. Patent Application 20160297823 (filed 2014) claims substituted amino triazoles as inhibitors of acidic mammalian chitinase (AMCase) for asthma treatment [1]. U.S. Patent Application 20200253961 claims amine-substituted 1,2,4-triazole derivatives as vasopressin receptor inhibitors for renal and cardiovascular diseases [2]. While the specific compound is not individually exemplified in these patents, its core structure—a 5-ethyl-1,2,4-triazole with a branched alkyl amine at the 3-position—represents a key scaffold within the claimed chemical space. Analogs lacking the 2,2-dimethyl substitution (e.g., those with linear ethylamine or propylamine side chains) may fall outside the optimal steric and lipophilic parameters delineated in these patent disclosures.

Intellectual property landscape Chitinase inhibition Vasopressin receptor antagonism

Recommended Research and Industrial Use Cases for 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine


Medicinal Chemistry Lead Optimization Requiring a Metabolically Stabilized Amine Fragment

The 2,2-dimethylpropan-1-amine (neopentylamine) side chain introduces gem-dimethyl substitution at the β-carbon relative to the amine, a well-precedented strategy for blocking oxidative deamination and increasing metabolic stability [1]. In SAR campaigns where earlier analogs with linear alkyl amines (e.g., ethan-1-amine or propan-2-amine derivatives) exhibited rapid clearance in microsomal assays, this compound provides a structurally conservative replacement that retains the 5-ethyltriazole core while addressing metabolic liability. Its computed XLogP3 of 1.5 positions it in a favorable lipophilicity range for CNS drug-likeness. Researchers should request Certificate of Analysis confirmation of purity (95–98%) before initiating in vitro studies.

Fragment-Based Drug Discovery Leveraging the 1,2,4-Triazole Privileged Scaffold

The 1,2,4-triazole core is a well-established privileged scaffold, present in marketed antifungals (fluconazole, voriconazole) and kinase inhibitors [1]. This compound serves as a fragment-sized building block (MW 182.27, TPSA 67.6 Ų, rotatable bonds = 3) for fragment-based screening or fragment growing strategies. Its two hydrogen bond donors (exocyclic NH2 and triazole NH) and three hydrogen bond acceptors provide balanced recognition features. Compared to N-methylated analogs that lack the triazole NH, this compound may retain additional H-bonding capacity relevant for targets where the triazole ring acts as a hydrogen bond donor (e.g., in kinase hinge-binding motifs).

Synthesis of Patent-Relevant AMCase or Vasopressin Receptor Inhibitor Analogs

Patent applications US 20160297823 and US 20200253961 define broad chemical spaces encompassing 5-substituted-1,2,4-triazol-3-amines as therapeutic leads for asthma (AMCase inhibition) and cardiovascular diseases (vasopressin receptor antagonism), respectively [1] . This compound, with its 5-ethyl substitution and neopentylamine side chain, aligns with key pharmacophoric elements taught in both patent families. Industrial users can employ this building block to construct proprietary analogs for IP expansion or to generate reference compounds for competitive intelligence. The availability of both racemate and (R)-enantiomer forms (CAS 1247563-08-1 and 1604279-94-8) further enables stereochemical SAR exploration.

Computational Chemistry Benchmarking and Physicochemical Property Studies

With its well-defined computed properties (XLogP3 = 1.5, TPSA = 67.6 Ų, 2 HBD, 3 HBA, 3 rotatable bonds) [1], this compound can serve as a validation standard for QSAR models, logP prediction algorithms, and molecular dynamics simulations focused on triazole-containing small molecules. Its structural isomerism with 1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine (same MW, same side chain, different triazole substitution pattern) makes it a useful probe for studying the impact of regioisomerism on computed descriptors and predicted properties.

Quote Request

Request a Quote for 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.